molecular formula C10H7BrClNO B11846380 4-Bromo-7-chloro-6-methoxyquinoline

4-Bromo-7-chloro-6-methoxyquinoline

Cat. No.: B11846380
M. Wt: 272.52 g/mol
InChI Key: BWQKDACWXJTHKH-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-6-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-6-methoxyquinoline typically involves the bromination and chlorination of methoxyquinoline derivatives. One common method involves the reaction of 6-bromo-7-methoxy-4-quinolinol with phosphorus oxychloride at elevated temperatures. The reaction mixture is then cooled and poured into saturated aqueous sodium carbonate with ice while stirring. The resulting suspension is filtered, and the solid is washed with water and vacuum-dried overnight to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-6-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the quinoline ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form more complex molecules.

Common Reagents and Conditions

    Phosphorus Oxychloride: Used in the chlorination step during synthesis.

    Sodium Carbonate: Used to neutralize the reaction mixture and precipitate the product.

    Palladium Catalysts: Commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-7-chloro-6-methoxyquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-6-methoxyquinoline involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-6-methoxyquinoline is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its similar compounds.

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

4-bromo-7-chloro-6-methoxyquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-4-6-7(11)2-3-13-9(6)5-8(10)12/h2-5H,1H3

InChI Key

BWQKDACWXJTHKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1Cl)Br

Origin of Product

United States

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